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Compound of Interest

Compound Name: (2-Chlorothiazol-4-yl)methanamine

CAS No.: 139425-75-5

Cat. No.: B588703 Get Quote

Executive Summary
(2-Chlorothiazol-4-yl)methanamine (CAS: 3034-52-4 derivatives) represents a "privileged

structure" in modern drug discovery. It serves as a bifunctional linchpin, offering two orthogonal

reactivity vectors: a primary amine for rapid library diversification and an electrophilic 2-chloro

position for core scaffold elaboration.[1] This guide details the strategic deployment of this

building block in Fragment-Based Drug Discovery (FBDD) and scaffold hopping, specifically for

kinase inhibitors, GPCR ligands, and peptidomimetics.[1]

Chemical Biology & Structural Utility[2]
The "Thiazole Advantage"
In medicinal chemistry, the thiazole ring is frequently employed as a bioisostere for pyridine or

imidazole, but with distinct physicochemical advantages:

Lipophilicity Modulation: Thiazoles generally lower LogD compared to phenyl rings,

improving aqueous solubility.[1]

Metabolic Stability: The 2-chlorothiazole moiety is resistant to oxidative metabolism

(CYP450) compared to electron-rich heterocycles.
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Conformational Restriction: When used as a linker, the thiazole ring imposes a specific

vector angle (approx. 140° between C2 and C4 substituents), critical for orienting "warheads"

into binding pockets.[1]

Reactivity Vectors
The molecule possesses two distinct "handles" that allow for divergent synthesis strategies:

Vector A (Primary Amine): High nucleophilicity (

hybridized). Ideal for amide coupling, reductive amination, or sulfonylation.[1]

Vector B (2-Chloro Substituent): Activated electrophile. The electron-withdrawing nature of

the thiazole nitrogen activates the C2-chlorine for Nucleophilic Aromatic Substitution (

) and Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

Strategic Workflows (Visualized)
The following diagram illustrates the Divergent Synthesis Strategy, allowing a single batch of

building block to feed into multiple lead series.

Reaction Logic
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Caption: Divergent synthesis workflow. Path A (Blue) is the standard high-yield route,

prioritizing amine functionalization to prevent catalyst interference in subsequent steps.
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Detailed Experimental Protocols
Protocol A: General Amide Library Generation (Amine
Functionalization)
Context: This protocol is optimized for parallel synthesis to attach the "tail" region of a drug

molecule.

Reagents:

(2-Chlorothiazol-4-yl)methanamine (1.0 equiv)

Carboxylic Acid (

) (1.1 equiv)

HATU (1.2 equiv)

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

Preparation: Dissolve the carboxylic acid (0.5 mmol) in DMF (2 mL) in a reaction vial.

Activation: Add DIPEA (1.5 mmol, 261 µL) followed by HATU (0.6 mmol, 228 mg). Stir at

Room Temperature (RT) for 5 minutes to form the activated ester.

Addition: Add (2-Chlorothiazol-4-yl)methanamine (0.5 mmol) dissolved in minimal DMF

(0.5 mL).

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for

of product; disappearance of amine).

Workup (High-Throughput): Dilute with EtOAc (10 mL), wash with saturated

(2x), water (1x), and brine (1x). Dry over
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and concentrate.

Purification: If necessary, purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic

Acid).

Expert Insight: The 2-chloro group is stable under these conditions. Avoid using acyl chlorides if

the R-group contains acid-sensitive moieties; HATU is milder and prevents racemization if the

acid is chiral.

Protocol B: Suzuki-Miyaura Cross-Coupling (C2
Functionalization)
Context: Used to install the "core" aromatic system at the 2-position. This step is typically

performed after Protocol A to avoid palladium coordination by the free amine.

Reagents:

Amide-functionalized 2-chlorothiazole (from Protocol A) (1.0 equiv)

Aryl Boronic Acid (

) (1.5 equiv)

Catalyst:

(5 mol%)

Base:

(2M aqueous solution, 3.0 equiv)[1]

Solvent: 1,4-Dioxane[1]

Step-by-Step Methodology:

Degassing: In a microwave vial, combine the chlorothiazole substrate and boronic acid.

Evacuate and backfill with Nitrogen (

) three times.
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Solvent Addition: Add degassed 1,4-dioxane (concentration ~0.1 M) and 2M

.

Catalyst Addition: Add

quickly under a stream of

.[1] Seal the vial immediately.

Reaction: Heat to 90°C for 4–12 hours (conventional heating) or 100°C for 30–60 mins

(microwave irradiation).

Monitoring: Check LC-MS. 2-chlorothiazoles are less reactive than 2-bromothiazoles; if

conversion is slow, switch to a more active catalyst system like XPhos Pd G2.

Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via Flash

Chromatography (Silica gel).

Self-Validating Check:

Black Precipitate: Formation of Pd-black indicates catalyst decomposition.[2] If observed with

low yield, increase ligand concentration or switch to XPhos.[1]

Dechlorination: If the product mass shows replacement of Cl with H (

), the temperature is too high or the solvent is not dry/degassed properly.

Protocol C: Displacement (Synthesis of 2-
Aminothiazoles)
Context: Many kinase inhibitors (e.g., Dasatinib analogs) require a 2-aminothiazole core.[1] The

2-chloro group can be displaced by amines, though it requires forcing conditions.[1]

Reagents:

(2-Chlorothiazol-4-yl)methanamine derivative (1.0 equiv)

Primary/Secondary Amine Nucleophile (2.0–5.0 equiv)
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Base: DIPEA or

[1]

Solvent: NMP or DMSO

Methodology:

Setup: Combine reagents in a pressure tube.

Reaction: Heat to 120–150°C for 12–24 hours.

Optimization: If the reaction fails, use Buchwald-Hartwig conditions (

, BrettPhos, NaOtBu, 100°C) instead of thermal displacement. Thermal displacement works
best with non-hindered, highly nucleophilic amines.[1]

Quantitative Data Summary
Property Value

Relevance to Drug
Discovery

Molecular Weight 148.61 g/mol

Ideal for Fragment-Based Drug

Discovery (Rule of 3

compliant).

ClogP ~0.5

Low lipophilicity aids in

maintaining water solubility in

lead series.[1]

H-Bond Donors 1 (Amine)

Primary interaction point for

backbone carbonyls in

proteins.

H-Bond Acceptors 2 (N, S)

Thiazole N is a weak acceptor;

S can engage in sigma-hole

interactions.

pKa (Amine) ~8.8

Predominantly protonated at

physiological pH (7.4) if left

free.
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Safety Notice: (2-Chlorothiazol-4-yl)methanamine is an irritant. Handle in a fume hood. The

2-chloro moiety can be a skin sensitizer. Dispose of halogenated organic waste according to

EHS regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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